molecular formula C16H23N3O10 B3039911 a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate CAS No. 140428-83-7

a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate

Cat. No.: B3039911
CAS No.: 140428-83-7
M. Wt: 417.37 g/mol
InChI Key: DPAXDKFCBLGMIZ-OWYFMNJBSA-N
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Description

α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate (CAS 140428-83-7) is a synthetic acetylated mannose derivative with the molecular formula C₁₆H₂₃N₃O₁₀ and a molecular weight of 417.37 g/mol . The compound features a 2-azidoethyl aglycone and four acetyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. Its azide moiety enables bioorthogonal "click chemistry" applications, such as conjugation with alkyne-functionalized biomolecules, making it pivotal in glycoconjugate synthesis for drug delivery and gene therapy .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXDKFCBLGMIZ-OWYFMNJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206543
Record name α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140428-83-7
Record name α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140428-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate involves the use of 2-azidoethyl α-D-mannopyranoside as a starting material . This reaction is highly efficient and is used to append the azidoethyl group to the mannopyranoside core .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Click Chemistry Reactions: The azido group is highly reactive in click chemistry reactions, particularly the CuAAC reaction.

Common Reagents and Conditions:

    Copper Catalysts: Used in the CuAAC reaction to facilitate the formation of triazoles.

    Solvents: Common solvents used in these reactions include ethanol and ethyl acetate.

Major Products Formed:

    Triazoles: Formed through the CuAAC reaction when the azido group reacts with alkynes.

Scientific Research Applications

Synthesis Overview

The synthesis of α-D-Mannopyranoside derivatives typically involves multiple steps, including regioselective acetylation and glycosylation. The synthesis pathway for 2-azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside often begins with D-mannopyranose as the starting material. Key reactions include:

  • Regioselective Acetylation : Protecting hydroxyl groups to facilitate subsequent reactions.
  • Glycosylation : Using 2-azidoethanol to introduce the azido group at the C-2 position.
  • Deprotection : Removing protective groups to yield the final product.

This compound can serve as a building block for more complex molecules due to its functional azide group, which is amenable to various chemical transformations such as "click" chemistry .

Medicinal Chemistry

α-D-Mannopyranoside derivatives have shown potential in drug development and therapeutic applications. The azido group allows for conjugation with various biomolecules, enhancing the delivery and efficacy of therapeutic agents. Notably, compounds derived from this sugar have been investigated for their role in:

  • Anti-cancer therapies : Targeting specific cancer cells through glycosylation strategies.
  • Immunology : Modulating immune responses by designing glyco-conjugates that mimic natural glycoproteins .

Glycoscience

In glycoscience, α-D-mannopyranosides are crucial for studying carbohydrate-protein interactions. The tetraacetate form serves as a glycosyl donor in synthetic pathways to produce glycopeptides and other glycoconjugates. These compounds are essential for:

  • Studying glycan functions : Understanding how carbohydrates influence biological processes.
  • Developing glycoprotein-based vaccines : Enhancing immunogenicity through strategic glycosylation .

Bioconjugation and Imaging

The azido group in α-D-Mannopyranoside enables its use in bioconjugation techniques, particularly in positron emission tomography (PET) imaging. This application is significant for:

  • Diagnostic imaging : Conjugating with radiolabeled compounds to visualize biological processes at the molecular level.
  • Targeted drug delivery systems : Facilitating the attachment of drugs to specific cells or tissues .

Case Studies

StudyApplicationFindings
Willén et al. (2013)PET ImagingDemonstrated successful synthesis of azidoethyl derivatives for diagnostic purposes; highlighted the potential for bioconjugation with radiolabeled species .
Knapp et al. (2019)GlycosylationDeveloped methods for synthesizing 2-amino-2-deoxy derivatives from D-mannose; showed versatility in creating functionalized sugars .
Glentham Life SciencesDrug DevelopmentReported on the utility of α-D-mannopyranosides in creating N-linked glycopeptides; emphasized their role in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate involves its role as an alkylated glycoside. It acts as a ligand in click chemistry reactions, where it forms stable triazole linkages with alkynes . These reactions are highly specific and efficient, making the compound valuable in various biochemical applications .

Comparison with Similar Compounds

Key Differences :

  • The 2-azidoethyl group in the target compound offers superior reactivity in click chemistry compared to the 3-azidopropyl analogue, which may exhibit steric hindrance .
  • The chloroethyl derivative lacks azide functionality, limiting its use to traditional alkylation reactions rather than biomolecular conjugation .

Acetylated Glycosides with Aromatic Aglycones

Compound Name Molecular Formula Molecular Weight Aglycone Applications References
4-Hydroxyphenyl tetraacetyl glucopyranoside C₂₀H₂₄O₁₁ 440.40 4-Hydroxyphenyl Antioxidant prodrug synthesis
4-Methoxyphenyl tetraacetyl glucopyranoside C₂₁H₂₆O₁₁ 454.42 4-Methoxyphenyl Glycosidase inhibition studies
4-Nitrophenyl tetraacetyl mannopyranoside C₁₆H₁₉NO₁₀ 385.33 4-Nitrophenyl Enzymatic assay substrate

Key Differences :

  • Aromatic aglycones (e.g., 4-nitrophenyl) enhance stability and enable colorimetric detection in enzyme assays, unlike the aliphatic azidoethyl group .
  • The 4-hydroxyphenyl derivative is a precursor for polyphenolic glycosides with antioxidant properties, diverging from the target compound’s focus on conjugation chemistry .

Therapeutic Glycoconjugates and Prodrugs

Compound Name Molecular Formula Molecular Weight Key Feature Therapeutic Relevance References
Auranofin (Gold(I) thioglucose tetraacetate) C₂₀H₃₄AuO₉PS 678.49 Thioglucose-Au(I) complex Anticancer, anti-rheumatic drug
2-Azidoethyl tetraacetyl mannopyranoside C₁₆H₂₃N₃O₁₀ 417.37 Azide-functionalized Targeted drug delivery systems
1-Thio-β-D-glucose tetraacetate C₁₄H₂₀O₉S 364.37 Thiol-terminated Antiviral and anticancer prodrug

Key Differences :

  • Auranofin leverages a gold(I)-thioglucose complex for enzyme inhibition (e.g., thioredoxin reductase), whereas the azidoethyl mannopyranoside facilitates covalent conjugation to nanoparticles or antibodies .
  • The thiol group in 1-thio-glucose tetraacetate allows disulfide bond formation, critical for redox-sensitive drug release, unlike the azide’s bioorthogonal reactivity .

Biological Activity

The compound (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol (CAS No. 1308146-14-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClF₃N₂O
  • Molecular Weight : 294.70 g/mol
  • Purity : ≥95%

Research indicates that compounds containing trifluoromethyl groups, such as this one, can influence various biological pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications in piperidine derivatives can lead to enhanced anti-tumor effects through apoptosis induction .

Pharmacokinetics and Transport

The interaction of this compound with P-glycoprotein (P-gp), a critical efflux transporter in the blood-brain barrier, is vital for understanding its pharmacokinetics. In vitro assays indicated that some piperidine derivatives can modulate P-gp activity, which affects drug absorption and distribution in the central nervous system .

Data Summary

Study Biological Activity Findings
Study AAnticancerCompound showed cytotoxicity in FaDu cells.
Study BP-gp InteractionModulation of P-gp activity observed.
Study CAntimicrobialRelated compounds exhibited antibacterial properties against Gram-positive bacteria.

Case Study 1: Anticancer Efficacy

In a study focusing on piperidine derivatives, it was found that the introduction of a trifluoromethyl group significantly increased the potency against various cancer cell lines compared to non-fluorinated analogs. The structure-activity relationship (SAR) demonstrated that modifications at specific positions on the piperidine ring could enhance apoptotic pathways in cancer cells.

Case Study 2: CNS Penetration

Another study examined how modifications to piperidine compounds affect their ability to cross the blood-brain barrier. The results indicated that this compound could potentially be developed as a CNS-active agent due to its favorable lipophilicity and interaction with P-gp.

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for this compound’s synthesis?

  • Methodological Answer : Finite element analysis (FEA) in COMSOL simulates heat/mass transfer in batch reactors to identify hot spots affecting azide stability. AI algorithms coupled with real-time PAT (process analytical technology) adjust flow rates or cooling profiles autonomously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Reactant of Route 2
Reactant of Route 2
a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate

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